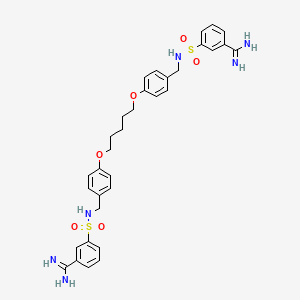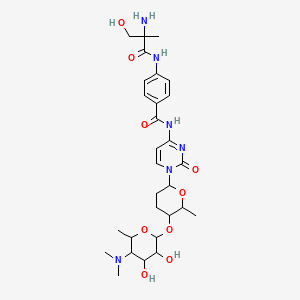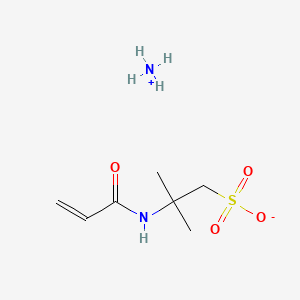
Ammonium acryloyldimethyltaurate
Übersicht
Beschreibung
Ammonium acryloyldimethyltaurate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
1. Stabilization of Aqueous Suspensions
Ammonium salts of poly(acrylic acid) have been utilized in stabilizing aqueous suspensions of materials like BaTiO3. These salts, including variants like Ammonium Acryloyldimethyltaurate, effectively modify the zeta potential of suspensions, contributing to improved stability at various pH levels. This is evidenced by studies in adsorption, rheology, and sedimentation, indicating its potential in materials science applications (Jean & Wang, 1998).
2. Dispersion Polymerization and Flocculation
The compound has been used in the synthesis of water-soluble cationic flocculants through dispersion polymerization in aqueous solutions. It demonstrates enhanced rheological properties and flocculation efficiency, making it valuable in water treatment and wastewater management (Wang et al., 2009).
3. Cosmetics and Topical Formulations
In cosmetic science, Ammonium Acryloyldimethyltaurate is used in gel formulations due to its ability to influence physical-mechanical properties like viscosity and texture. It's often employed in products for its sensorial properties, indicating its utility in the cosmetic industry (Infante & Maia Campos, 2019).
4. Enhancement of Physico-Mechanical Properties
Research has shown that polymers like Ammonium Acryloyldimethyltaurate can significantly alter the physico-mechanical properties of topical formulations. This includes influencing factors like cohesiveness and sensory attributes, which are crucial in the development of consumer products (Kim et al., 2007).
Eigenschaften
CAS-Nummer |
58374-69-9 |
|---|---|
Produktname |
Ammonium acryloyldimethyltaurate |
Molekularformel |
C7H16N2O4S |
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
azanium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate |
InChI |
InChI=1S/C7H13NO4S.H3N/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);1H3 |
InChI-Schlüssel |
BQMNFPBUAQPINY-UHFFFAOYSA-N |
SMILES |
CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[NH4+] |
Kanonische SMILES |
CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[NH4+] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
58374-69-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ammonium acryloyldimethyltaurate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

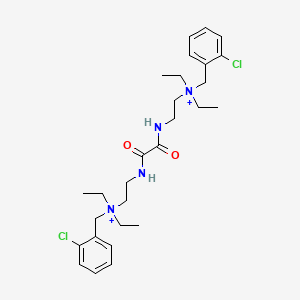
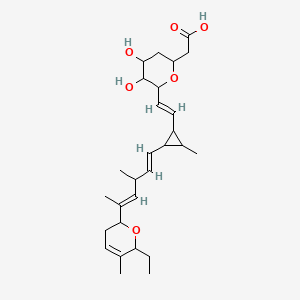
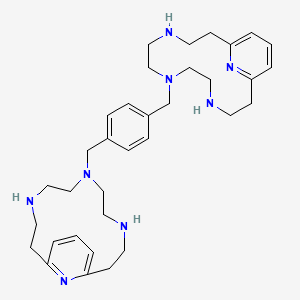
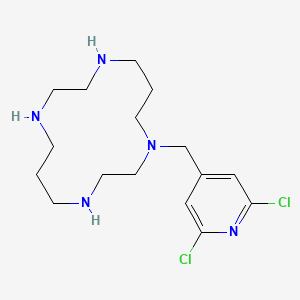
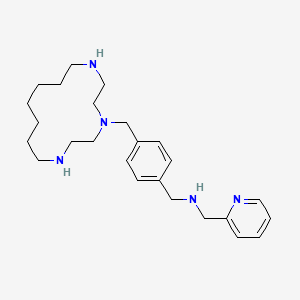
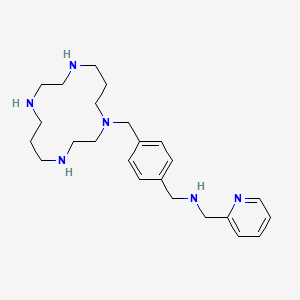
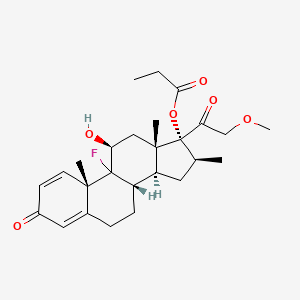
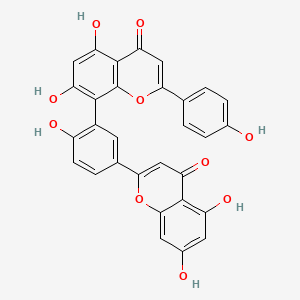
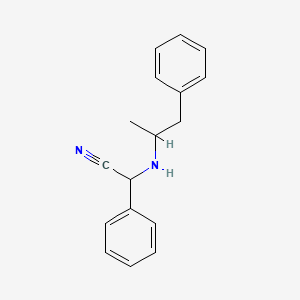
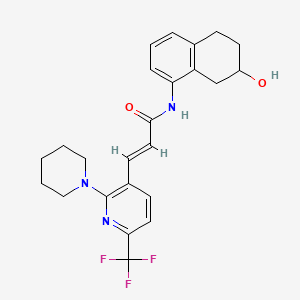
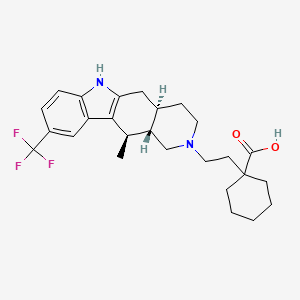
![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)
